molecular formula C6H15N2O2+ B1264912 (3S)-3,6-diammoniohexanoate

(3S)-3,6-diammoniohexanoate

Cat. No. B1264912
M. Wt: 147.2 g/mol
InChI Key: QKEWQOJCHPFEAF-YFKPBYRVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3,6-diammoniohexanoate is conjugate acid of (3S)-3,6-diaminohexanoic acid. It is a conjugate acid of a (3S)-3,6-diaminohexanoic acid.

Scientific Research Applications

  • Crystal Engineering and Organic-Inorganic Frameworks : (3S)-3,6-diammoniohexanoate derivatives are used in crystal engineering, acting as flexible building blocks for the formation of complex organic-inorganic frameworks. For example, the study by Frank and Reiss (1997) demonstrated the formation of chain-like ions within such frameworks, highlighting the compound's utility in advanced crystal engineering applications (Frank & Reiss, 1997).

  • Synthesis of Diastereomers and Enantiomers : The compound is pivotal in the synthesis of specific diastereoisomers, as shown in the work by Pardon et al. (2008). They synthesized diastereoisomers of 3-mercaptohexanol with high isomeric purity, demonstrating the compound's role in creating precise molecular configurations (Pardon et al., 2008).

  • Inorganic-Organic Nanocomposites : Diammonium cations derived from this compound are used to form a variety of inorganic-organic nanocomposites, as shown by Lemmerer and Billing (2012). These composites have applications in advanced materials science, especially in creating layered structures for various technological applications (Lemmerer & Billing, 2012).

  • Hydrophobic and Flexible Structural Elements in Molecules : The compound is used as a hydrophobic, flexible structural element in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry, as reviewed by Markowska et al. (2021) (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Solar Cell Applications : Hexane-1,6-diammonium pentaiodobismuth, a compound related to this compound, has been studied for its application in solar cells. Li et al. (2021) investigated its film quality and photophysical properties, finding it suitable for absorbing most visible light and thus enhancing solar cell performance (Li et al., 2021).

properties

Molecular Formula

C6H15N2O2+

Molecular Weight

147.2 g/mol

IUPAC Name

(3S)-3,6-bis(azaniumyl)hexanoate

InChI

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/p+1/t5-/m0/s1

InChI Key

QKEWQOJCHPFEAF-YFKPBYRVSA-O

Isomeric SMILES

C(C[C@@H](CC(=O)[O-])[NH3+])C[NH3+]

Canonical SMILES

C(CC(CC(=O)[O-])[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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